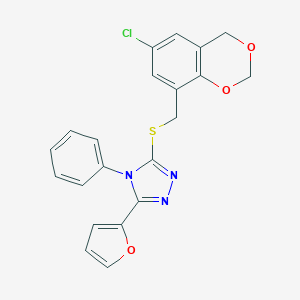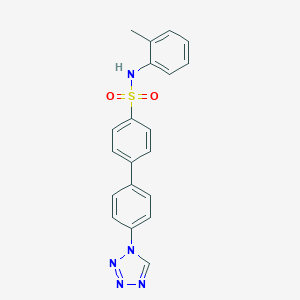![molecular formula C20H21NO4 B299727 N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299727.png)
N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide, also known as TNEBD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. TNEBD is a benzodioxole derivative that acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor.
作用機序
N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Upon binding to the receptor, N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide activates the intracellular signaling pathways that regulate the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. The activation of the 5-HT1A receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects, as well as to enhance cognitive function and memory consolidation.
Biochemical and Physiological Effects:
N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. In rats, N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has been found to reduce anxiety-like behavior in the elevated plus maze and the open field test. In mice, N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has been shown to enhance memory consolidation in the passive avoidance test. In cell culture studies, N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has been found to increase the release of serotonin and stimulate the growth of neuronal cells.
実験室実験の利点と制限
One of the main advantages of N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide is its high selectivity for the 5-HT1A receptor, which allows for precise modulation of the receptor activity without affecting other serotonin receptor subtypes. N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide is also relatively stable and easy to synthesize, which makes it a useful tool compound for in vitro and in vivo experiments. However, N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and administration should be considered in experimental settings.
将来の方向性
There are several future directions for research on N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide. One potential direction is to investigate the therapeutic potential of N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide in animal models of psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to explore the neurochemical and neurophysiological mechanisms underlying the effects of N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide on the 5-HT1A receptor and its downstream signaling pathways. Furthermore, the development of novel N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide derivatives with improved pharmacological properties and selectivity could lead to the discovery of new drug candidates for the treatment of neurological and psychiatric disorders.
合成法
The synthesis of N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the condensation of 2-naphthol with 2-bromoethanol, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid. The final product is purified through recrystallization to obtain a white powder with a melting point of 192-194°C.
科学的研究の応用
N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has been widely investigated for its potential applications in various fields of research. In medicinal chemistry, N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has been studied as a potential drug candidate for the treatment of anxiety, depression, and other psychiatric disorders. In pharmacology, N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has been used as a tool compound to study the 5-HT1A receptor and its role in the regulation of mood, cognition, and behavior. In neuroscience, N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has been employed to investigate the neurochemical and neurophysiological mechanisms underlying the therapeutic effects of 5-HT1A receptor agonists.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H21NO4/c22-20(16-6-8-18-19(12-16)25-13-24-18)21-9-10-23-17-7-5-14-3-1-2-4-15(14)11-17/h5-8,11-12H,1-4,9-10,13H2,(H,21,22) |
InChIキー |
AQPDTWSJMOKECR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCNC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCNC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)



![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)

![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)